Methyl 4-(octylamino)-4-oxobutanoate
Description
Methyl 4-(octylamino)-4-oxobutanoate is a methyl ester derivative of 4-oxobutanoic acid, featuring an octylamino (-NH-C₈H₁₇) substituent at the 4-position. The octylamino group likely enhances lipophilicity compared to shorter-chain or aromatic substituents, influencing solubility and biological interactions. Such compounds are often intermediates in pharmaceutical or polymer synthesis, where substituent diversity modulates reactivity and application .
Properties
CAS No. |
62417-23-6 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
methyl 4-(octylamino)-4-oxobutanoate |
InChI |
InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-11-14-12(15)9-10-13(16)17-2/h3-11H2,1-2H3,(H,14,15) |
InChI Key |
GWNNBVJEIYJESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(octylamino)-4-oxobutanoate typically involves the reaction of 4-aminobutanoic acid with octylamine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include thionyl chloride or dicyclohexylcarbodiimide (DCC) as the esterification agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(octylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the octylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 4-(octylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(octylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations
Synthetic Methods: Suzuki Coupling: Used for biphenyl derivatives (e.g., chloro- and fluoro-biphenyl analogs), yielding ~77–82% . Nucleophilic Substitution: Employed for indoline and azepane-sulfonyl derivatives, often requiring catalysts like PdCl₂ or DMAP . Esterification/Transesterification: Methyl 4-chloro-4-oxobutanoate (CAS 1490-25-1) is a common precursor, reacting with amines or alcohols to form target esters .
Physicochemical Properties: Lipophilicity: Bromothiophen-2-yl and azepane-sulfonyl analogs exhibit higher logP values (2.73 and 1.94, respectively), suggesting greater membrane permeability compared to polar hydroxyethylamino derivatives . Purity and Stability: Indoline derivatives achieve ≥95% purity via chromatography, while fluorophenyl analogs remain stable at room temperature .
Polymer Science: Bis(2-hydroxyethyl)amino derivatives act as branching agents in biodegradable PBAT copolymers, enhancing material properties .
Critical Analysis of Structural Modifications
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro- and fluoro-biphenyl substituents (electron-withdrawing) may enhance stability and reactivity in electrophilic reactions compared to the electron-donating octylamino group .
- Alkyl Chain Length: The octylamino group’s long hydrophobic chain likely increases logP significantly versus shorter chains (e.g., methyl or ethyl esters), impacting bioavailability and solubility .
- Heterocyclic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
